molecular formula C5H8BrF B13510023 1-Bromo-3-(fluoromethyl)cyclobutane

1-Bromo-3-(fluoromethyl)cyclobutane

Cat. No.: B13510023
M. Wt: 167.02 g/mol
InChI Key: CSQYROBCQXHSIZ-UHFFFAOYSA-N
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Description

1-Bromo-3-(fluoromethyl)cyclobutane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by a cyclobutane ring substituted with a bromine atom and a fluoromethyl group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(fluoromethyl)cyclobutane can be synthesized through several methods. One common approach involves the halogenation of cyclobutane derivatives. For instance, starting with 3-(fluoromethyl)cyclobutanol, the compound can be brominated using reagents like phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes typically utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(fluoromethyl)cyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted cyclobutanes.

    Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and Reduction Reactions: The fluoromethyl group can be oxidized to form carboxylic acids or reduced to form hydrocarbons.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO).

    Elimination: Strong bases such as sodium ethoxide (NaOEt) in ethanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

  • Substitution reactions yield various substituted cyclobutanes.
  • Elimination reactions produce alkenes.
  • Oxidation reactions form carboxylic acids.
  • Reduction reactions yield hydrocarbons.

Scientific Research Applications

1-Bromo-3-(fluoromethyl)cyclobutane finds applications in several scientific domains:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Bromo-3-(fluoromethyl)cyclobutane exerts its effects depends on the specific chemical reactions it undergoes. For instance, in substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new bond. The molecular targets and pathways involved vary based on the reaction conditions and the nature of the substituents introduced.

Comparison with Similar Compounds

    1-Bromo-3-chlorocyclobutane: Similar in structure but with a chlorine atom instead of a fluoromethyl group.

    1-Bromo-3-methylcyclobutane: Contains a methyl group instead of a fluoromethyl group.

    1-Fluoro-3-(bromomethyl)cyclobutane: The positions of the bromine and fluorine atoms are reversed.

Uniqueness: 1-Bromo-3-(fluoromethyl)cyclobutane is unique due to the presence of both bromine and fluoromethyl substituents on the cyclobutane ring. This combination imparts distinct reactivity and chemical properties, making it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C5H8BrF

Molecular Weight

167.02 g/mol

IUPAC Name

1-bromo-3-(fluoromethyl)cyclobutane

InChI

InChI=1S/C5H8BrF/c6-5-1-4(2-5)3-7/h4-5H,1-3H2

InChI Key

CSQYROBCQXHSIZ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1Br)CF

Origin of Product

United States

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